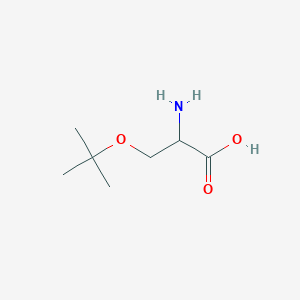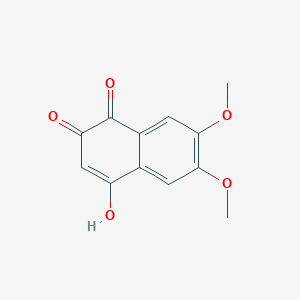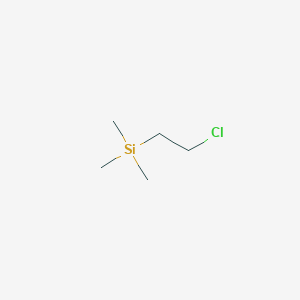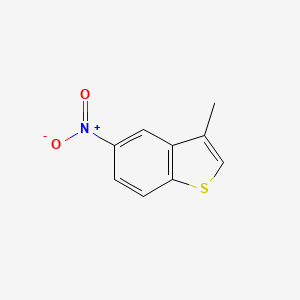![molecular formula C12H14O6 B3187800 Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 174685-34-8](/img/structure/B3187800.png)
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Vue d'ensemble
Description
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is a chemical compound with the molecular formula C12H14O6 . It is also known as Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is characterized by a bicyclic octane core with two ester groups attached at the 1,4-positions and two carbonyl groups at the 2,5-positions . The molecular weight of this compound is 254.24 .Physical And Chemical Properties Analysis
The boiling point of Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is predicted to be 367.5±42.0 °C, and its density is predicted to be 1.407±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has shown that compounds related to Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate have been utilized in various synthetic and structural analysis studies. For instance, Yates et al. (1982) explored its role in the synthesis of cedranoid sesquiterpenes, specifically in the functionalization at carbon 4 (Yates, Burnell, Freer, & Sawyer, 1982). Similarly, Camps and Figueredo (1984) attempted new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton using derivatives of this compound (Camps & Figueredo, 1984).
Chemical Transformations and Reactions
Studies have also focused on various chemical transformations and reactions involving this compound. For instance, Spitzner and Engler (2003) investigated the aprotic double Michael addition of a related derivative (Spitzner & Engler, 2003). Zolotoi et al. (1994) conducted an analysis of the molecular structure of a similar derivative, contributing to the understanding of its chemical properties (Zolotoi et al., 1994).
Photochemical and Thermal Reactions
The compound and its derivatives have been studied in the context of photochemical and thermal reactions. Toda et al. (1975) synthesized a related compound and explored its thermal and photochemical skeletal transformation reactions (Toda, Nakano, Yamae, & Mukai, 1975).
Lipid Metabolism and Synthetic Routes
Research on lipid metabolism has also incorporated the study of related compounds. Humber et al. (1964) explored several routes to synthesize 1,4-disubstituted bicyclo[2.2.2]octanes, contributing to the understanding of agents affecting lipid metabolism (Humber, Myers, Hawkins, Schmidt, & Boulerice, 1964).
Propriétés
IUPAC Name |
dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-17-9(15)11-3-4-12(6-7(11)13,8(14)5-11)10(16)18-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBVWTVQGKNXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)












